![molecular formula C21H32N4O2 B3971413 N'-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide](/img/structure/B3971413.png)
N'-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide
Descripción general
Descripción
N-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide, also known as ADMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. ADMP is a malonamide derivative that exhibits strong binding affinity towards actinides and lanthanides, making it a promising candidate for the treatment of nuclear waste and nuclear accidents.
Mecanismo De Acción
The mechanism of action of N'-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide involves the formation of stable complexes with actinides and lanthanides through chelation. This compound contains multiple functional groups that can coordinate with metal ions, forming a stable complex that can be easily separated from the surrounding matrix. The chelation process is reversible, allowing for the recovery and reuse of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal side effects in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide has several advantages for use in lab experiments, including its high binding affinity towards actinides and lanthanides, its reversible chelation process, and its low toxicity. However, the synthesis of this compound can be challenging and time-consuming, and the compound may not be suitable for all experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N'-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide. One area of interest is the development of new methods for the synthesis of this compound that are more efficient and cost-effective. Another area of research is the investigation of this compound's potential applications in the treatment of nuclear accidents and the management of nuclear waste. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound in humans, as well as its potential interactions with other drugs.
Aplicaciones Científicas De Investigación
N'-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide has been extensively studied for its potential applications in the field of nuclear waste management. Due to its high binding affinity towards actinides and lanthanides, this compound can be used to selectively extract these elements from nuclear waste streams, thereby reducing the volume and toxicity of nuclear waste. This compound has also been investigated for its potential use in the treatment of nuclear accidents, as it can effectively chelate radioactive isotopes and prevent their uptake by the human body.
Propiedades
IUPAC Name |
N-(1-adamantyl)-N'-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-methylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-12-20(13(2)24-23-12)14(3)25(4)19(27)8-18(26)22-21-9-15-5-16(10-21)7-17(6-15)11-21/h14-17H,5-11H2,1-4H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHJGQINJMPVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)N(C)C(=O)CC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



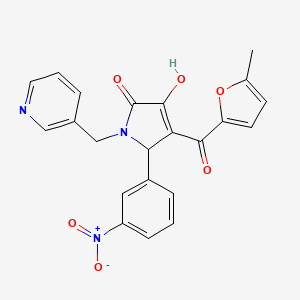

![4,4'-({3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971369.png)

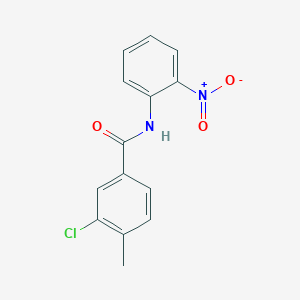
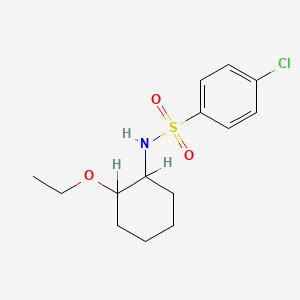
![3-({[3-(1-hydroxyethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3971390.png)
![methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971398.png)
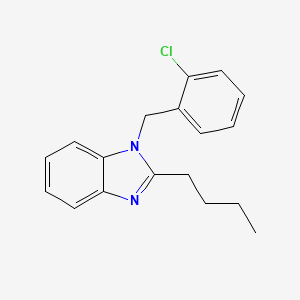

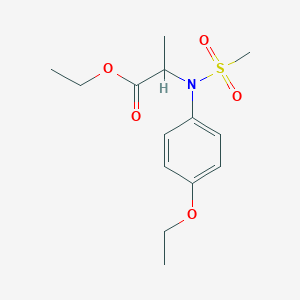
![4-(4-ethoxy-3-methylphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}butanamide](/img/structure/B3971418.png)
![benzyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971426.png)
![ethyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B3971436.png)